REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6](Br)[CH:7]=1.[O:10]1[C:15]2[CH:16]=[CH:17][C:18](B(O)O)=[CH:19][C:14]=2[O:13][CH2:12][CH2:11]1.[C:23](=[O:26])([O-])[O-].[Na+].[Na+]>C(COC)OC.C(O)C.O.C(OCC)(=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[O:10]1[C:3]2[CH:2]=[CH:7][C:6]([C:15]3[CH:16]=[C:23]([OH:26])[CH:18]=[C:19]([C:18]4[CH:17]=[CH:16][C:15]5[O:10][CH2:11][CH2:12][O:13][C:14]=5[CH:19]=4)[CH:14]=3)=[CH:5][C:4]=2[O:9][CH2:12][CH2:11]1 |f:2.3.4,^1:48,50,69,88|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)Br)O
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
536 mg
|
Type
|
reactant
|
Smiles
|
O1CCOC2=C1C=CC(=C2)B(O)O
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
421 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
496 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
At this period
|
Type
|
STIRRING
|
Details
|
The resulting light yellow suspension was stirred for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (2×20 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with water (100 mL) and brine solution (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate and filtration of the drying agent and removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
gave the colored residue which
|
Type
|
CUSTOM
|
Details
|
was purified
|
Type
|
WASH
|
Details
|
eluting with 10-30% ethyl acetate in hexanes
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC2=C1C=CC(=C2)C=2C=C(C=C(C2)C2=CC1=C(OCCO1)C=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 386 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |